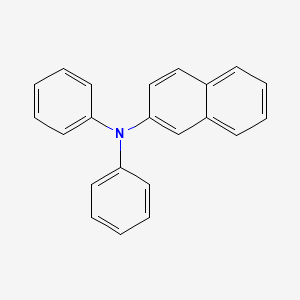

N,N-Diphenyl-2-naphthylamine

Overview

Description

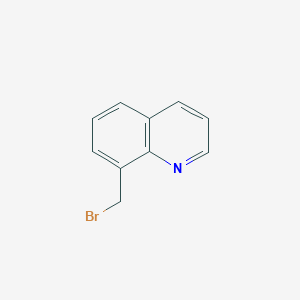

N,N-Diphenyl-2-naphthylamine: is an organic compound with the molecular formula C22H17N. It is a solid at room temperature, appearing as a white to almost white powder or crystal. This compound is known for its stability and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination Reaction: One common method to synthesize N,N-Diphenyl-2-naphthylamine involves the amination of 2-naphthylamine with diphenylamine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation.

Reductive Amination: Another method involves the reductive amination of 2-naphthaldehyde with diphenylamine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale amination reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature and pressure to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diphenyl-2-naphthylamine can undergo oxidation reactions, forming various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings. Reagents such as halogens and nitrating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized derivatives such as quinones.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: N,N-Diphenyl-2-naphthylamine is used as a building block in organic synthesis, particularly in the preparation of dyes, pigments, and polymers. It is also employed as a stabilizer in the production of rubber and plastics.

Biology: In biological research, this compound is used as a probe to study protein-ligand interactions and enzyme activity. Its fluorescent properties make it useful in various biochemical assays.

Industry: Industrially, this compound is used as an antioxidant in lubricants and as a stabilizer in the production of synthetic materials. It is also employed in the manufacture of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-naphthylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved often include electron transfer and redox reactions, which are critical for its function as an antioxidant and stabilizer.

Comparison with Similar Compounds

- N,N-Diphenyl-1-naphthylamine

- N,N-Diphenyl-3-naphthylamine

- N,N-Diphenyl-4-naphthylamine

Comparison: N,N-Diphenyl-2-naphthylamine is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it exhibits different solubility, melting point, and reactivity profiles, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name |

N,N-diphenylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYDYNGPYMOCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989223 | |

| Record name | N,N-Diphenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-30-3 | |

| Record name | NSC37624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diphenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diphenyl-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N,N-Diphenyl-2-naphthylamine contribute to its potential for degradation in OLED devices?

A1: Theoretical investigations using CASSCF/NEVPT2 calculations on DPNA and its simpler analog, triphenylamine (TPA), reveal a surprising photodegradation pathway. [] Despite the delocalized nature of the C-N bond in these tri-aryl amines, the excited state calculations predict a conical intersection between the ground and first excited singlet states. This intersection facilitates C-N bond dissociation, leading to the formation of radical fragments (phenyl/naphthyl). These radicals can then undergo intramolecular reactions, ultimately forming five- or six-membered cyclic products. This insight is crucial for understanding the long-term stability of DPNA-based OLED devices and offers potential pathways for synthesizing cyclic amines like carbazoles. []

Q2: Can this compound be used to create efficient blue OLEDs?

A2: Yes, research has demonstrated the viability of DPNA as a building block for blue OLED emitters. A study synthesized a derivative, 6-(4-(10-phenylanthracen-9-yl)styryl)-N,N-diphenylnaphthalen-2-amine, and incorporated it into a multilayered OLED device. [] This device exhibited blue electroluminescence with promising performance metrics: a luminance efficiency of 5.69 cd/A, a power efficiency of 1.99 lm/W, an external quantum efficiency of 3.39% at 100 mA/cm², and CIE coordinates of (x = 0.19, y = 0.31) at 8.0 V. [] This demonstrates the potential of DPNA derivatives in developing efficient blue OLEDs.

Q3: How does this compound contribute to the performance of NIR-TADF emitters?

A3: Researchers have linked DPNA with a novel electron-withdrawing unit, creating NIR-TADF molecules like T-β-IQD. [] These molecules exhibit aggregation-induced emission, forming J-aggregates stabilized by intra- and intermolecular interactions (CN···H-C and C-H···π). The large center-to-center distance between molecules in the solid state, combined with the J-aggregate formation, boosts emissive efficiencies in both thin films and non-doped OLEDs. [] This resulted in a T-β-IQD-based non-doped NIR-OLED achieving a remarkable maximum external quantum efficiency (EQEmax) of 9.44% with a 711 nm emission peak, highlighting the potential of DPNA-based materials for high-performance NIR-OLEDs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.